2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone
描述
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-16-6-7-24-19(12-16)27-20-13-21(26-15-25-20)28-8-10-29(11-9-28)22(30)14-31-18-4-2-17(23)3-5-18/h2-7,12-13,15H,8-11,14H2,1H3,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSJPHXVLDFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Initial steps might include the formation of intermediate chlorophenoxy derivatives under controlled conditions involving halogenation and subsequent nucleophilic substitution. The final coupling usually entails the integration of the pyrimidinyl and piperazinyl components through amide or peptide bond formation, often facilitated by catalysts or coupling reagents.
Industrial Production Methods: On an industrial scale, the production would likely require optimization of reaction conditions for higher yields and purity. This might involve the use of continuous flow reactors, advanced catalysis, and stringent purification techniques such as crystallization or chromatography to ensure the compound meets pharmaceutical or research-grade standards.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation, especially at the pyridinyl moiety, forming N-oxides under appropriate conditions using agents like m-chloroperbenzoic acid.
Reduction: Reduction can be facilitated by hydrogenation, particularly at the piperazinyl ring, using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenoxy group or the piperazinyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.
Major Products: Depending on the reaction type, major products might include N-oxide derivatives (oxidation), reduced piperazinyl variants (reduction), or substituted phenoxy analogs (substitution).
科学研究应用
The compound has a broad spectrum of applications:
Chemistry: Useful in studying organic reaction mechanisms and synthetic pathways.
Biology: Employed in binding studies due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent or lead compound in drug discovery.
Industry: Used in the development of novel materials with specific properties.
作用机制
Mechanism: The compound's activity is largely dictated by its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecular Targets: Likely includes enzymes, receptors, and other proteins. Pathways: The exact pathways would depend on its application, but may involve modulation of biochemical pathways, inhibition of specific enzymes, or receptor antagonism.
相似化合物的比较
Comparison with Structurally Similar Compounds
Piperazine-Based Ethanone Derivatives
Piperazine-linked ethanones are a common pharmacophore in medicinal chemistry. Below is a comparative analysis with key analogs:
Key Observations :
- Heterocyclic Core : The target compound’s pyrimidine-pyridine system (vs. pyridazine in or phenyl in ) may enhance binding to kinases or receptors due to increased hydrogen-bonding capacity.
- Substituent Effects: The 4-chlorophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler chloro- or ethoxy-substituted analogs. This could influence metabolic stability or target affinity .
- Molecular Weight : The higher molecular weight (438.9 vs. 360.8 in ) may reduce bioavailability but improve target selectivity.
生物活性
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups, including a chlorophenoxy moiety and a piperazine ring. Its synthesis typically involves multi-step organic reactions, which may include the formation of intermediate compounds that are subsequently modified to yield the final product.
Table 1: Structural Components
| Component | Description |
|---|---|
| Chlorophenoxy Group | Provides lipophilicity and potential bioactivity |
| Piperazine Ring | Enhances solubility and biological interaction |
| Pyrimidine Derivative | Contributes to anticancer properties |
Anticancer Activity
Research has indicated that compounds similar to 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, a study evaluated various derivatives for their cytotoxic effects using the MTT assay, indicating that certain structural modifications can enhance their efficacy against cancer cell lines .
Case Study: MTT Assay Results
In a comparative study, several derivatives were tested against standard anticancer drugs. The results showed that some derivatives exhibited IC50 values comparable to or lower than established treatments like 5-fluorouracil.
Antimicrobial Activity
The compound's derivatives have also been assessed for antimicrobial properties. A study employing the tube dilution technique found that several related compounds displayed significant antimicrobial activity against various bacterial strains, suggesting that structural features contribute to their effectiveness .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound interacts favorably with specific enzymes and receptors, which may elucidate its mechanism of action in both anticancer and antimicrobial contexts .
Table 2: Biological Activity Overview
| Activity Type | Assay Method | Key Findings |
|---|---|---|
| Anticancer | MTT Assay | Some derivatives showed IC50 values < 10 µM |
| Antimicrobial | Tube Dilution | Significant activity against E. coli and S. aureus |
| Molecular Docking | Binding Affinity | Favorable interactions with target proteins |
常见问题
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with coupling a chlorophenoxyacetic acid derivative with a piperazine-containing pyrimidine precursor. Key steps include:
- Nucleophilic substitution to attach the piperazine moiety.
- Buchwald-Hartwig amination for introducing the 4-methylpyridin-2-ylamino group .
- Ketone formation via Friedel-Crafts acylation or similar methods. Optimization requires:
- Temperature control (e.g., 60–80°C for amination).
- Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling).
- Solvent choice (polar aprotic solvents like DMF or THF). Analytical monitoring (HPLC, TLC) ensures intermediate purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, piperazine/piperidine ring conformations, and substituent positions.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity (>95% typically required) .
- X-ray crystallography (if crystals are obtainable): Provides absolute stereochemical confirmation using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) data for analogs of this compound?
SAR contradictions often arise from subtle structural variations. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Moderate GPR120 agonism | |
| 4-Chlorophenyl | Enhanced metabolic stability | |
| Pyridine → Pyrimidine | Loss of target binding | |
| Strategies include: |
- Computational docking studies to compare binding modes.
- Free-energy perturbation (FEP) simulations to quantify substituent effects.
- In vitro assays under standardized conditions (e.g., ATP concentration, pH) .
Q. What experimental approaches are effective for elucidating the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Direct measurement of binding kinetics to target receptors (e.g., GPR120).
- Kinase profiling panels : Identify off-target interactions.
- CRISPR/Cas9 knockout models : Validate target dependency in cellular assays.
- Metabolic tracing (e.g., ¹³C-glucose): Assess downstream pathway modulation .
Q. How can low yields during the final coupling step be troubleshooted?
Common issues and solutions:
- Impurity in intermediates : Repurify via column chromatography or recrystallization.
- Catalyst deactivation : Use fresh Pd catalysts or switch to RuPhos ligands.
- Side reactions : Add molecular sieves to scavenge moisture or optimize stoichiometry (1.2:1 amine:electrophile ratio) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane).
- Co-crystallization : Add small-molecule additives (e.g., crown ethers).
- Cryoprotection : Flash-cooling in liquid N₂ with glycerol or ethylene glycol. Refinement with SHELXL improves resolution for twinned crystals .
Data Contradiction Analysis
Q. How should researchers address conflicting reports about the compound’s solubility in aqueous buffers?
Discrepancies may stem from:
- Buffer composition (e.g., PBS vs. HEPES).
- pH effects : Protonation of the piperazine ring alters solubility. Solutions:
- Standardize buffer conditions (pH 7.4, 0.1% DMSO).
- Use dynamic light scattering (DLS) to detect aggregation.
- Employ co-solvents (e.g., cyclodextrins) for in vitro assays .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amination | Pd(OAc)₂, XantPhos, 80°C | 65–75 | >90 |
| Acylation | TFAA, CH₂Cl₂, 0°C | 50–60 | 85–90 |
| Purification | Silica gel (EtOAc:hexane) | — | >95 |
Q. Table 2. Comparative SAR of Analogues
| Analog | Substituent | IC₅₀ (nM) | Target |
|---|---|---|---|
| A | 4-Fluorophenyl | 120 | GPR120 |
| B | 4-Chlorophenyl | 85 | GPR120 |
| C | Pyrimidine | >1000 | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
